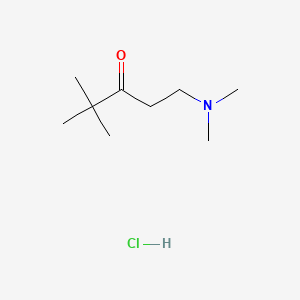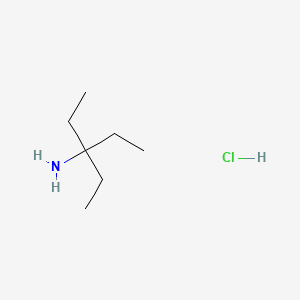![molecular formula C12H31N4P B1274299 [Bis(diethylamino)(imino)-phosphanyl]diethylamine CAS No. 74400-91-2](/img/structure/B1274299.png)
[Bis(diethylamino)(imino)-phosphanyl]diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(diethylamino)(imino)-phosphanyl]diethylamine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
The synthesis of [Bis(diethylamino)(imino)-phosphanyl]diethylamine typically involves the reaction of diethylamine with phosphorus trichloride, followed by the addition of ethylamine. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Análisis De Reacciones Químicas
[Bis(diethylamino)(imino)-phosphanyl]diethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the diethylamino groups is replaced by another functional group. Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
[Bis(diethylamino)(imino)-phosphanyl]diethylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [Bis(diethylamino)(imino)-phosphanyl]diethylamine exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metals, which can then participate in catalytic cycles. The pathways involved often include nucleophilic substitution and coordination chemistry .
Comparación Con Compuestos Similares
[Bis(diethylamino)(imino)-phosphanyl]diethylamine can be compared with similar compounds such as:
N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine: This compound has similar reactivity but different steric properties due to the presence of methyl groups instead of ethyl groups.
N,N,N’,N’-tetramethylphosphorimidic triamide: This compound is another phosphorimidic triamide with different alkyl groups, leading to variations in reactivity and stability. The uniqueness of this compound lies in its specific alkyl group configuration, which influences its chemical behavior and applications.
Propiedades
IUPAC Name |
N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31N4P/c1-7-14(8-2)17(13,15(9-3)10-4)16(11-5)12-6/h13H,7-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVMEGRKMVQFPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=N)(N(CC)CC)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31N4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397118 |
Source


|
| Record name | T0510-9446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74400-91-2 |
Source


|
| Record name | T0510-9446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














